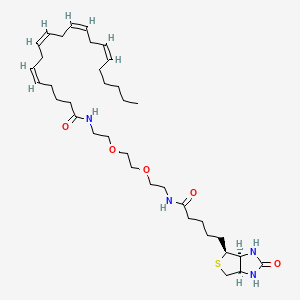
MC1220
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a modified dried-rehydrated vesicle technique to achieve high liposome loading capacity .
Industrial Production Methods
Industrial production of MC1220 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
MC1220 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
MC1220 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential to inhibit viral replication in various biological systems.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV and other viral infections.
Industry: Utilized in the development of antiviral coatings and materials.
Mecanismo De Acción
MC1220 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound binds to the enzyme’s active site, preventing the conversion of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .
Comparación Con Compuestos Similares
Similar Compounds
Efavirenz: Another NNRTI used in the treatment of HIV.
Nevirapine: An NNRTI with a similar mechanism of action.
Delavirdine: Another NNRTI that inhibits reverse transcriptase.
Uniqueness of MC1220
This compound is unique due to its high potency and ability to inhibit multiple HIV clades with comparable or superior efficacy to other NNRTIs. Additionally, it has shown a ‘memory effect,’ meaning it can effectively inhibit HIV replication even in heavily infected cells .
Propiedades
Número CAS |
391681-51-9 |
|---|---|
Fórmula molecular |
C15H17F2N3O |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
4-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H17F2N3O/c1-8(12-10(16)6-5-7-11(12)17)13-9(2)14(21)19-15(18-13)20(3)4/h5-8H,1-4H3,(H,18,19,21) |
Clave InChI |
AUVZNKJXGYXDKP-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F |
SMILES isomérico |
CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F |
SMILES canónico |
CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F |
Sinónimos |
MC-1220; 6-[1-(2,6-Difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


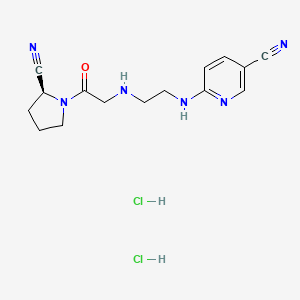
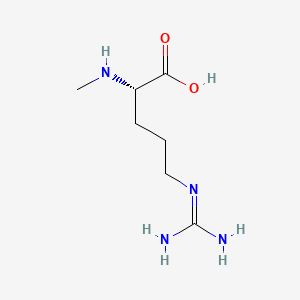
![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)
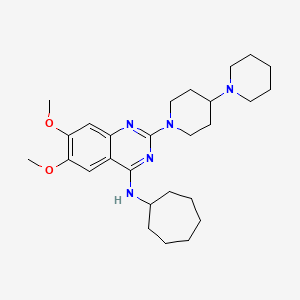

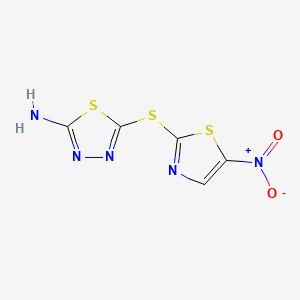
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)
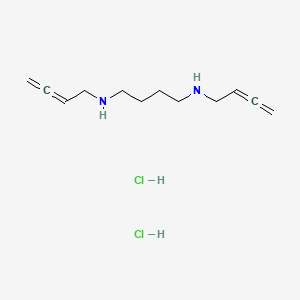
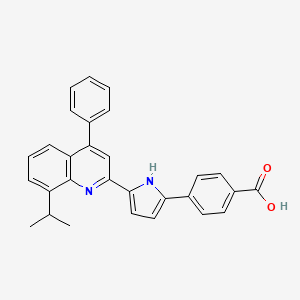

![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)
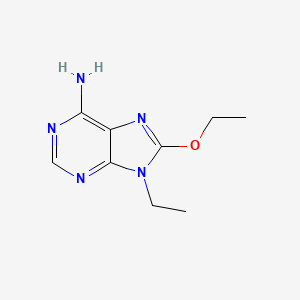
![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)
